1-(5-bromothiophen-2-yl)ethan-1-ol
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Overview
Description
1-(5-bromothiophen-2-yl)ethan-1-ol is a chemical compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a bromine atom attached to the thiophene ring and an ethanol group. This compound has a molecular formula of C6H7BrOS and a molecular weight of 207.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-bromothiophen-2-yl)ethan-1-ol can be synthesized through various methods. One common method involves the reaction of thiophene with ethylene oxide, followed by bromination. Another method includes the Grignard reaction with ethylene oxide.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1-(5-bromothiophen-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include sodium amide and various nucleophiles.
Major Products Formed
Oxidation: Formation of 1-(5-bromothiophen-2-yl)ethanal or 1-(5-bromothiophen-2-yl)ethanoic acid.
Reduction: Formation of 1-(thiophen-2-yl)ethan-1-ol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-(5-bromothiophen-2-yl)ethan-1-ol has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(5-bromothiophen-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The specific details of these interactions depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-bromothiophen-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an ethanol group.
2-(5-bromothiophen-2-yl)ethanol: Similar structure but with the ethanol group attached to a different position on the thiophene ring.
2-(5-bromothiophen-2-yl)ethylamine: Similar structure but with an amine group instead of an ethanol group.
Uniqueness
1-(5-bromothiophen-2-yl)ethan-1-ol is unique due to its specific combination of a bromine atom and an ethanol group attached to the thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGIFRWTOPRWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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